2,4-Heptadienal

Catalog No.
S629598
CAS No.
4313-03-5
M.F
C7H10O
M. Wt
110.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Heptadienal

CAS Number

4313-03-5

Product Name

2,4-Heptadienal

IUPAC Name

(2E,4E)-hepta-2,4-dienal

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

InChI

InChI=1S/C7H10O/c1-2-3-4-5-6-7-8/h3-7H,2H2,1H3/b4-3+,6-5+

InChI Key

SATICYYAWWYRAM-VNKDHWASSA-N

SMILES

Array

solubility

Soluble in fixed oils; Insoluble in water
soluble (in ethanol)

Synonyms

(2E,4E)-2,4-Heptadienal; (E,E)-2,4-Heptadienal; (2E,4E)-2,4-Heptadienal; (E,E)-2,4-Heptadien-1-al; 2-trans-4-trans-Heptadienal; 2E,4E-Heptadienal; all-trans-2,4-Heptadienal; trans-2-trans-4-Heptadienal

Canonical SMILES

CCC=CC=CC=O

Isomeric SMILES

CC/C=C/C=C/C=O

The exact mass of the compound 2,4-Heptadienal is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in fixed oils; insoluble in watersoluble (in ethanol). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkenes - Polyenes - Alkadienes - Supplementary Records. It belongs to the ontological category of heptadienal in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavoring Agents -> JECFA Flavorings Index. However, this does not mean our product can be used or applied in the same or a similar way.

2,4-Heptadienal (CAS 4313-03-5) is a highly reactive, unsaturated aliphatic aldehyde that serves as a critical standard in both the flavor and fragrance (F&F) industry and analytical lipid chemistry. Characterized by a pungent, fatty, and fishy odor profile at low concentrations, it is naturally generated during the thermal degradation and auto-oxidation of polyunsaturated fatty acids. In industrial procurement, it is primarily sourced as a high-purity analytical biomarker for quantifying oxidative rancidity in food matrices and marine oils, and as a specialized precursor for synthesizing heterocyclic flavor compounds [1].

Substituting 2,4-Heptadienal with more common aliphatic aldehydes, such as hexanal or 2,4-decadienal, fundamentally compromises analytical accuracy and sensory formulation. While 2,4-decadienal is a standard marker for omega-6 (linoleic acid) degradation, 2,4-Heptadienal is specifically derived from the oxidation of omega-3 fatty acids (such as linolenic acid, EPA, and DHA). Utilizing an omega-6 marker to evaluate marine or algal oils will result in false-negative rancidity assessments. Furthermore, 2,4-Heptadienal possesses an ultra-low odor threshold in the parts-per-trillion range; replacing it with saturated analogs like hexanal fails to replicate the specific high-impact sensory defects required for precise water quality calibration and off-flavor modeling [1].

Ultra-Low Odor Threshold for Sensory Calibration

2,4-Heptadienal exhibits an exceptionally potent sensory impact, with an odor threshold in water reported as low as 0.01 ppb (10 ng/L). In contrast, standard saturated lipid oxidation markers like hexanal require concentrations in the high parts-per-billion to parts-per-million range to be detected by human olfactory panels. This extreme sensitivity makes 2,4-Heptadienal indispensable for detecting trace-level fishy or swampy off-odors in drinking water and beverage matrices [1].

Evidence DimensionOdor threshold in water
Target Compound Data0.01 ppb (10 ng/L)
Comparator Or BaselineHexanal (typically >10 ppb to ppm range)
Quantified DifferenceUp to 1,000-fold lower detection threshold for 2,4-Heptadienal
ConditionsOrthonasal sensory evaluation in aqueous solution

Procurement of this specific compound is mandatory for water quality labs and F&F developers who need to calibrate instruments and sensory panels to trace-level environmental off-flavors.

Specificity as an Omega-3 Lipid Oxidation Biomarker

In the analytical monitoring of lipid peroxidation, the choice of dienal standard must match the fatty acid profile of the matrix. 2,4-Heptadienal is a primary, specific volatile oxidation product of omega-3 fatty acids (e.g., EPA, DHA, linolenic acid). Conversely, 2,4-decadienal is generated almost exclusively from omega-6 fatty acids (e.g., linoleic acid). Quantifying marine oil rancidity using 2,4-decadienal instead of 2,4-Heptadienal leads to inaccurate degradation kinetics [1].

Evidence DimensionPrecursor specificity for lipid oxidation
Target Compound DataSpecific to omega-3 fatty acid degradation
Comparator Or Baseline2,4-Decadienal (specific to omega-6 fatty acid degradation)
Quantified DifferenceOrthogonal tracking of polyunsaturated fatty acid (PUFA) degradation pathways
ConditionsGas chromatography-mass spectrometry (GC-MS) profiling of oxidized oils

Quality control laboratories analyzing fish oils, algal extracts, and omega-3 enriched foods must procure 2,4-Heptadienal to accurately measure product shelf-life and rancidity.

High-Yield Formation of Mutagenic DNA Adducts

In toxicological models assessing the safety of heated cooking oils, 2,4-Heptadienal demonstrates a high reactivity in forming DNA lesions. In the presence of hydroperoxides (e.g., tBuOOH), 2,4-Heptadienal efficiently undergoes epoxidation and auto-oxidation to form 6-oxo- and 6-hydroxy derivatives, which directly induce the formation of 1,N2-ethenoguanine (εGua) adducts in DNA. Saturated aldehydes like hexanal lack the conjugated diene system required to form these specific etheno-adducts [1].

Evidence Dimension1,N2-ethenoguanine DNA adduct formation
Target Compound DataEfficient formation via 6-oxo- and 6-hydroxy-2,4-heptadienal intermediates
Comparator Or BaselineSaturated aldehydes (e.g., hexanal) (incapable of forming etheno-adducts via this pathway)
Quantified DifferenceExclusive mechanistic capability to model diene-induced DNA lesions
Conditionsin vitro reaction with isopropylidene guanosine (ipG) at pH 7.4, 37°C

Researchers studying the genotoxic effects of deep-frying oils and lipid peroxidation must select 2,4-Heptadienal to accurately replicate the biochemical pathways of gastrointestinal DNA damage.

Targeted Precursor for 3-Hydroxypyridine Flavor Synthesis

2,4-Heptadienal serves as a highly specific precursor in the thermal generation of complex savory flavors. When reacted with ammonia-producing compounds (such as amino acids) at temperatures above 100 °C, 2,4-Heptadienal selectively cyclizes to form 3-alkyl and 3-hydroxypyridines. This specific oligomerization pathway is dependent on the alkadienal structure; substituting it with mono-unsaturated or saturated aldehydes fundamentally alters the reaction, yielding different pyridine classes (e.g., 2-alkylpyridines or 2,5-dialkylpyridines) instead[1].

Evidence DimensionPyridine derivative yield in Maillard-type reactions
Target Compound DataPrimary precursor for 3-hydroxypyridines and 3-alkylpyridines
Comparator Or Baseline2-Alkenals / Saturated aldehydes (yield 2,5-dialkylpyridines or 2-alkylpyridines)
Quantified DifferenceDistinct regioselective cyclization leading to different heterocyclic flavor profiles
ConditionsHeating with ammonia-producing compounds at >100 °C, slightly basic pH

Flavor manufacturers engineering specific roasted, savory, or meat-like aromatic profiles must procure 2,4-Heptadienal to ensure the correct heterocyclic end-products are synthesized.

Marine and Algal Oil Quality Control

Because 2,4-Heptadienal is a direct degradation product of omega-3 fatty acids, it is the optimal analytical standard for monitoring the oxidative stability and shelf-life of fish oils, krill oils, and DHA/EPA-enriched functional foods. Using omega-6 markers like 2,4-decadienal in these matrices will fail to capture early-stage rancidity [1].

Water Quality Sensory Calibration

With an odor threshold as low as 0.01 ppb, 2,4-Heptadienal is required for calibrating GC-Olfactometry (GC-O) systems and training sensory panels to detect trace-level fishy and swampy off-odors in municipal drinking water and beverage production lines[2].

Genotoxicity Modeling of Heated Culinary Oils

Toxicology laboratories utilize 2,4-Heptadienal to model the formation of mutagenic 1,N2-ethenoguanine DNA adducts. It serves as a critical chemical probe for understanding how volatile lipid oxidation products from deep-frying processes contribute to cellular oxidative stress and gastrointestinal carcinogenesis[3].

Synthesis of Savory Heterocyclic Flavors

In industrial flavor formulation, 2,4-Heptadienal is procured as a specific precursor for Maillard-type reactions. By reacting it with amino acids at elevated temperatures, flavor chemists can selectively synthesize 3-hydroxypyridines, which impart distinct roasted and savory notes to processed food products [4].

Physical Description

Slightly yellow liquid; fatty, green aroma

XLogP3

1.6

Hydrogen Bond Acceptor Count

1

Exact Mass

110.073164938 Da

Monoisotopic Mass

110.073164938 Da

Heavy Atom Count

8

Density

0.822-0.828

Melting Point

84.5 °C

UNII

VY79R3SU8X

GHS Hazard Statements

Aggregated GHS information provided by 258 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

5910-85-0
4313-03-5

Wikipedia

(2E,4E)-2,4-heptadienal

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

2,4-Heptadienal, (2E,4E)-: ACTIVE
2,4-Heptadienal: INACTIVE

Dates

Last modified: 08-15-2023

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